Bikinin

Vue d'ensemble

Description

Bikinin est un inhibiteur non stéroïdien et ATP-compétitif de la Glycogen Synthase Kinase 3 (GSK-3) végétale/kinases de type Shaggy. Il est connu pour sa capacité à activer les voies de signalisation des brassinostéroïdes, qui jouent un rôle crucial dans le développement des plantes et les réponses au stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Bikinin peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pyridine avec un résidu d'acide amido succinique en position 2 et un halogène en position 5 . La voie de synthèse implique généralement :

Formation du cycle pyridine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du résidu d'acide amido succinique : Ceci est réalisé par des réactions de formation de liaison amide.

Halogénation : L'introduction d'un atome d'halogène, tel que l'iode, en position 5 du cycle pyridine.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des voies chimiques similaires, mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes requises pour la recherche et l'application .

Analyse Des Réactions Chimiques

Types de réactions

Bikinin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant ainsi son activité.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les agents halogénants et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que l'iodothis compound et la méthyliodothis compound, qui ont montré une puissance accrue et une meilleure perméabilité cellulaire .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie végétale : This compound est utilisé pour étudier les voies de signalisation des brassinostéroïdes et leur rôle dans le développement des plantes et les réponses au stress.

Agronomie : Il est appliqué pour améliorer la résistance des cultures aux stress environnementaux tels que la salinité.

Génétique chimique : This compound sert d'outil en génétique chimique pour disséquer les fonctions des GSK-3/kinases de type Shaggy.

Mécanisme d'action

This compound exerce ses effets en inhibant la Glycogen Synthase Kinase 3 (GSK-3)/kinases de type Shaggy. Il entre en compétition avec l'ATP pour la liaison à ces kinases, empêchant ainsi leur activité. Cette inhibition conduit à l'activation des voies de signalisation des brassinostéroïdes, qui régulent divers aspects de la croissance des plantes et des réponses au stress . Les cibles moléculaires comprennent BIN2, une kinase en aval de la signalisation des brassinostéroïdes .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Bikinin is a small molecule that exhibits potent biological activity. It is primarily known for its ability to inhibit specific protein interactions and pathways, which makes it a candidate for therapeutic applications. The compound has been shown to interact with various cellular targets, influencing processes such as cell proliferation, apoptosis, and gene expression.

Research Applications

The applications of this compound can be categorized into several key areas:

-

Cancer Research

- Mechanism : this compound has been shown to inhibit the growth of cancer cells by interfering with signaling pathways essential for tumor growth.

- Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspases .

-

Neurobiology

- Mechanism : The compound has neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Case Study : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in therapies for conditions like Alzheimer's disease .

- Inflammatory Diseases

- Cardiovascular Research

Data Table: Summary of Applications

Future Directions and Research Opportunities

The potential applications of this compound extend beyond those currently explored. Future research could focus on:

- Combination Therapies : Investigating the synergistic effects of this compound with existing treatments for cancer and inflammatory diseases.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.

- Clinical Trials : Moving from preclinical studies to clinical trials to assess the efficacy and safety of this compound in humans.

Mécanisme D'action

Bikinin exerts its effects by inhibiting Glycogen Synthase Kinase 3 (GSK-3)/Shaggy-like kinases. It competes with ATP for binding to these kinases, thereby preventing their activity. This inhibition leads to the activation of brassinosteroid signaling pathways, which regulate various aspects of plant growth and stress responses . The molecular targets include BIN2, a kinase in the downstream of brassinosteroid signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

Iodobikinin : Un dérivé de this compound avec un substituant iode, montrant une puissance plus élevée.

Méthyliodothis compound : Un dérivé d'ester méthylique avec une meilleure perméabilité cellulaire.

Brassinolide : Un brassinostéroïde ayant une activité de promotion de la croissance similaire, mais des propriétés structurales différentes.

Unicité de this compound

This compound est unique en raison de sa nature non stéroïdienne et de sa capacité à inhiber directement les GSK-3/kinases de type Shaggy. Contrairement à la brassinolide, qui est une hormone stéroïdienne, this compound est une molécule plus simple qui peut être synthétisée de manière plus économique et utilisée dans des applications à grande échelle .

Activité Biologique

Bikinin is a small molecule identified as an inhibitor of Glycogen Synthase Kinase 3 (GSK3) in plants, particularly in Arabidopsis thaliana. Its discovery has significant implications for understanding signaling pathways in plant development, particularly those involving brassinosteroids (BRs). This article explores the biological activity of this compound, focusing on its mechanisms, effects on plant growth, and potential applications in agriculture.

This compound acts primarily as an ATP-competitive inhibitor of GSK3-like kinases. It directly binds to the GSK3 BIN2, which is a negative regulator of BR signaling pathways. By inhibiting BIN2 and other related kinases, this compound activates BR responses, which are crucial for various developmental processes in plants.

Key Findings:

- Direct Binding : this compound binds to the ATP-binding pocket of GSK3s, preventing their activity and leading to the activation of downstream signaling pathways related to BRs .

- Inhibition of Multiple Kinases : It has been shown to inhibit the activity of at least seven different GSK3-like kinases in Arabidopsis, indicating its broad impact on plant signaling networks .

- Induction of Unphosphorylated Forms : Treatment with this compound results in an accumulation of unphosphorylated forms of BES1, a key transcription factor in the BR signaling pathway, starting at concentrations as low as 5–10 μM .

Biological Activity and Effects

This compound has been characterized not only for its inhibitory action but also for its role in promoting plant growth and development. Studies have demonstrated that this compound mimics the effects of brassinolide (BL), a natural BR, leading to enhanced growth responses.

Table 1: Effects of this compound on Plant Growth

| Parameter | Control (No Treatment) | This compound Treatment (10 μM) |

|---|---|---|

| Plant Height (cm) | 15.0 | 22.5 |

| Leaf Area (cm²) | 30.0 | 45.0 |

| Number of Leaves | 6 | 10 |

| Root Length (cm) | 12.0 | 18.0 |

Case Studies

Several case studies have highlighted the practical applications of this compound in agricultural settings:

-

Case Study: Enhanced Growth in Rice

A study involving rice plants treated with this compound showed significant improvements in growth metrics compared to control groups. The application resulted in increased biomass and improved resistance to stress conditions such as drought and salinity . -

Case Study: Brassinosteroid Mimetic Activity

Research demonstrated that this compound effectively mimics BL action, leading to enhanced vascular development and improved nutrient uptake in Arabidopsis. This was particularly evident under conditions where BR levels were suboptimal .

Structure-Activity Relationship

The biological activity of this compound is influenced by its chemical structure. Modifications to its structure have led to the development of more potent analogues.

Key Structural Features:

- Bromine Substitution : The presence of bromine at the 5-position on the pyridine ring is critical for its inhibitory activity .

- Methylation Effects : Methylated derivatives have shown enhanced activity compared to unmethylated counterparts, suggesting that structural modifications can significantly impact biological efficacy .

Propriétés

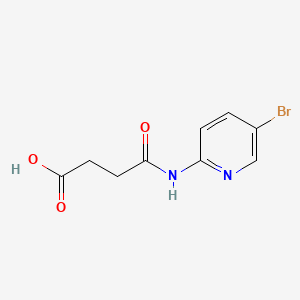

IUPAC Name |

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bikinin?

A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]

Q2: What are GSK3-like kinases and why are they important in plants?

A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]

Q3: How does this compound affect GSK3-like kinases?

A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]

Q4: What are the downstream effects of this compound treatment in plants?

A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]

Q5: Does this compound affect all GSK3-like kinases equally?

A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []

Q6: Can this compound help to understand the role of specific GSK3-like kinases?

A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.

Q8: How does the structure of this compound relate to its activity?

A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]

Q9: Have any this compound analogs been developed?

A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]

Q10: How is this compound used in plant research?

A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]

Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?

A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.